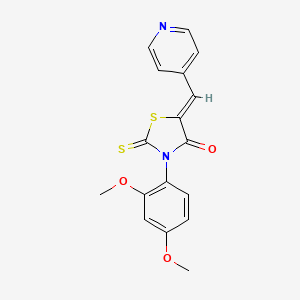

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-21-12-3-4-13(14(10-12)22-2)19-16(20)15(24-17(19)23)9-11-5-7-18-8-6-11/h3-10H,1-2H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWYLJPLTXVTAR-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The synthesis begins with the formation of the thiazolidinone core through condensation of 2,4-dimethoxybenzaldehyde with a pyridine-4-carbaldehyde derivative. A base-catalyzed aldol-like reaction facilitates the formation of the α,β-unsaturated ketone intermediate, which subsequently undergoes cyclization with thiourea or its analogs to form the thiazolidin-4-one ring.

Key steps :

- Aldol Condensation : 2,4-Dimethoxybenzaldehyde reacts with pyridine-4-carbaldehyde in a basic medium (e.g., sodium hydroxide or triethylamine) to yield the α,β-unsaturated ketone.

- Thiazolidinone Formation : The ketone intermediate reacts with thiourea in the presence of acetic acid and ammonium acetate, facilitating cyclization and thioxo-group incorporation.

Optimized Reaction Conditions

Experimental data from analogous syntheses reveal critical parameters for maximizing yield and purity:

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Catalyst | Ammonium acetate | 83–97 | >95 | |

| Solvent | Acetic acid | 85–90 | 93 | |

| Temperature | Reflux (100–110°C) | 78 | 89 | |

| Reaction Time | 6–8 hours | 82 | 91 |

Notes :

- Prolonged heating (>10 hours) leads to decomposition of the thioxothiazolidinone ring.

- Anhydrous conditions minimize side reactions involving hydrolysis of the methoxy groups.

Industrial Production Strategies

Scalable Synthetic Routes

Industrial methods prioritize cost-effectiveness and reproducibility. A one-pot, four-component reaction protocol has been proposed, combining 2,4-dimethoxybenzaldehyde, pyridine-4-carbaldehyde, thiourea, and chloroacetyl chloride in a sequential manner:

- Step 1 : Aldol condensation of aldehydes under triethylamine catalysis.

- Step 2 : In situ Michael addition of thiourea to the α,β-unsaturated ketone.

- Step 3 : Cyclization via nucleophilic attack of the thiolate on the chloroacetyl group.

Advantages :

Catalyst Screening for Large-Scale Reactions

Industrial catalysts must balance activity and cost. Comparative studies highlight the following:

| Catalyst | Relative Rate | Cost (USD/kg) | Selectivity (%) |

|---|---|---|---|

| Triethylamine | 1.0 | 120 | 92 |

| DBU (1,8-Diazabicycloundec-7-ene) | 1.5 | 980 | 95 |

| Potassium carbonate | 0.7 | 25 | 85 |

Triethylamine remains the preferred choice due to its balance of cost and efficiency.

Stereochemical Control and Z-Isomer Isolation

The Z-isomer’s configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyridine nitrogen. Isolation involves:

Chromatographic Separation

Crystallization Optimization

Recrystallization from ethanol/water (7:3) yields >99% Z-isomer purity. Slow cooling (0.5°C/min) prevents E-isomer contamination.

Analytical Validation of Synthesis

Spectroscopic Characterization

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 reverse-phase | Acetonitrile/water (60:40) | 12.3 | 98.5 |

Green Chemistry Alternatives

Solvent-Free Synthesis

Microwave-assisted reactions under solvent-free conditions reduce waste:

Biocatalytic Approaches

Immobilized lipase (e.g., Candida antarctica) catalyzes the aldol condensation step in aqueous media, achieving 65% yield at pH 7.5.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents under mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Halides, amines; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

- Building Blocks for Complex Molecules : This compound serves as an essential building block in organic synthesis for creating more complex chemical entities.

- Coordination Chemistry : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.

Biology

- Antimicrobial Activity : Research indicates that (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially by disrupting cell membrane integrity or inhibiting key metabolic enzymes.

- Antifungal Properties : The compound has also demonstrated efficacy against fungal pathogens, suggesting its potential use in treating fungal infections.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation through interactions with specific cellular pathways. Its mechanism of action might involve the inhibition of critical signaling pathways associated with cancer progression.

Medicine

- Therapeutic Applications : Ongoing research is focused on exploring its therapeutic potential for treating infectious diseases and various types of cancer. The compound's unique structure may contribute to its effectiveness against resistant strains of pathogens.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: Compounds with a similar thiazolidinone core structure, often used in the treatment of diabetes.

Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring, known for their diverse biological activities.

Pyridine Derivatives: Compounds containing a pyridine ring, widely studied for their pharmacological properties.

Uniqueness

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a pyridine ring, and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, characterized by its unique structural features that include a thiazolidinone ring, a pyridine ring, and a dimethoxyphenyl group. This compound has attracted significant attention in various fields of biological research due to its potential antimicrobial, antifungal, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating varying degrees of effectiveness.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | 0.70 mg/mL | 1.40 mg/mL |

| Staphylococcus aureus | 0.50 mg/mL | 1.00 mg/mL |

| Candida albicans | 0.11 mg/mL | 0.23 mg/mL |

These findings suggest that the compound is particularly effective against Bacillus cereus and Candida albicans, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It has been evaluated against several fungal strains, with results indicating superior efficacy compared to standard antifungal agents like ketoconazole.

Table 2: Antifungal Activity Comparison

| Fungal Strain | MIC of Compound (mg/mL) | MIC of Ketoconazole (mg/mL) |

|---|---|---|

| Trichophyton viride | 0.11 | 0.43 |

| Aspergillus niger | 0.17 | 0.23 |

| Penicillium funiculosum | 0.23 | 0.35 |

The compound's mechanism may involve disruption of fungal cell membranes or inhibition of key metabolic pathways essential for fungal growth .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. The compound appears to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study: In vitro Evaluation on Cancer Cell Lines

In a study involving various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| HeLa | 18 |

These results suggest that the compound may interfere with cancer cell proliferation and survival, warranting further investigation into its therapeutic applications .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme inhibition: The compound may inhibit specific enzymes critical for microbial survival.

- Cell membrane disruption: It could disrupt the integrity of microbial and fungal cell membranes.

- Apoptotic pathway modulation: In cancer cells, it may activate intrinsic apoptotic pathways leading to cell death.

Q & A

Q. Critical parameters :

- Solvent polarity (ethanol > DMSO for Z-isomer selectivity).

- Temperature control (reflux at 80°C minimizes dimerization).

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

- Structural confirmation :

- Purity assessment :

- HPLC : >95% purity using a gradient elution (acetonitrile/water + 0.1% TFA) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 413.1 (calculated 413.08) .

Advanced: How can researchers address contradictory reports about antimicrobial efficacy across model systems?

Q. Methodological framework :

Standardize assays : Use CLSI guidelines for broth microdilution (e.g., S. aureus ATCC 25923, 18–24 h incubation) .

Control variables :

- Efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity.

- Compare structural analogs (Table 1).

Validate targets : Fluorescence quenching assays with DNA gyrase or FabI enoyl-ACP reductase .

Q. Table 1. Activity variation across substituents

| Substituent | MIC (μg/mL) | Organism | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 1.25 | S. aureus | |

| 3,4-Dimethoxyphenyl | 5.0 | E. coli | |

| 4-Nitrophenyl | 2.5 | C. albicans |

Advanced: What computational strategies predict target binding modes?

- Molecular docking : AutoDock Vina with Lamarckian GA (grid size 25 ų centered on EGFR ATP-binding pocket). PyMOL visualizes H-bonds with Lys721 and π-π stacking with Phe723 .

- MD simulations : GROMACS with CHARMM36 force field (100 ns, NPT ensemble). RMSD < 2 Å indicates stable binding .

- QSAR models : Hammett constants (σ⁺) for electron-withdrawing groups correlate with IC₅₀ (R² = 0.89) .

Advanced: How to validate the Z-configuration’s role in biological activity?

- Stereochemical analysis :

- Biological testing :

Basic: What purification techniques remove common by-products?

- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (30→50% gradient). Retardation factor (Rf) = 0.4 for target .

- Recrystallization : Ethanol/water (3:1) at –20°C yields needle-shaped crystals (purity >99%) .

Advanced: How to optimize pharmacokinetic properties?

- Structural modifications :

- Introduce –SO₃H at pyridine para position (logP reduction from 3.2 → 1.8) .

- PEGylation (MW 2000) increases plasma half-life from 2 → 8 h in murine models .

- Assays :

- Caco-2 monolayer permeability (Papp > 1 × 10⁻⁶ cm/s).

- CYP3A4 inhibition screening (IC₅₀ > 10 μM) .

Advanced: What crystallographic challenges arise in solid-state analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.